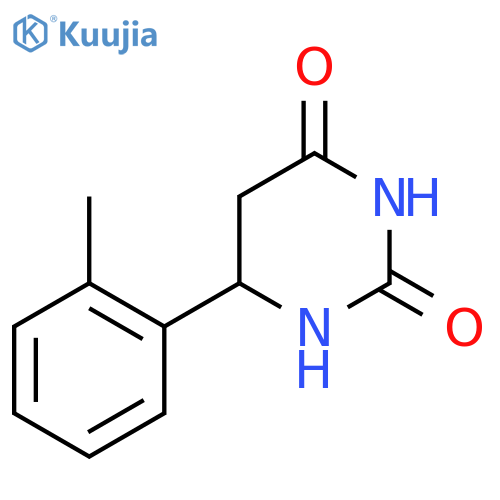Cas no 861324-98-3 (6-(2-Methylphenyl)-1,3-diazinane-2,4-dione)

6-(2-Methylphenyl)-1,3-diazinane-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 6-(2-methylphenyl)-1,3-diazinane-2,4-dione
- Z2507919921
- 6-(2-Methylphenyl)-1,3-diazinane-2,4-dione
-
- MDL: MFCD24557816
- インチ: 1S/C11H12N2O2/c1-7-4-2-3-5-8(7)9-6-10(14)13-11(15)12-9/h2-5,9H,6H2,1H3,(H2,12,13,14,15)
- InChIKey: QIUFCOSAUFJKSH-UHFFFAOYSA-N
- ほほえんだ: O=C1CC(C2C=CC=CC=2C)NC(N1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 278
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 58.2
6-(2-Methylphenyl)-1,3-diazinane-2,4-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-295428-0.25g |
6-(2-methylphenyl)-1,3-diazinane-2,4-dione |
861324-98-3 | 95.0% | 0.25g |
$367.0 | 2025-03-19 | |
| 1PlusChem | 1P01B4GB-10g |
6-(2-methylphenyl)-1,3-diazinane-2,4-dione |
861324-98-3 | 95% | 10g |
$4006.00 | 2024-04-21 | |
| A2B Chem LLC | AV97803-5g |
6-(2-methylphenyl)-1,3-diazinane-2,4-dione |
861324-98-3 | 95% | 5g |
$2301.00 | 2024-04-19 | |
| A2B Chem LLC | AV97803-2.5g |
6-(2-methylphenyl)-1,3-diazinane-2,4-dione |
861324-98-3 | 95% | 2.5g |
$1566.00 | 2024-04-19 | |
| 1PlusChem | 1P01B4GB-50mg |
6-(2-methylphenyl)-1,3-diazinane-2,4-dione |
861324-98-3 | 95% | 50mg |
$229.00 | 2025-03-19 | |
| 1PlusChem | 1P01B4GB-5g |
6-(2-methylphenyl)-1,3-diazinane-2,4-dione |
861324-98-3 | 95% | 5g |
$2427.00 | 2025-03-19 | |
| A2B Chem LLC | AV97803-250mg |
6-(2-methylphenyl)-1,3-diazinane-2,4-dione |
861324-98-3 | 95% | 250mg |
$422.00 | 2024-04-19 | |
| Enamine | EN300-295428-2.5g |
6-(2-methylphenyl)-1,3-diazinane-2,4-dione |
861324-98-3 | 95.0% | 2.5g |
$1454.0 | 2025-03-19 | |
| Enamine | EN300-295428-0.1g |
6-(2-methylphenyl)-1,3-diazinane-2,4-dione |
861324-98-3 | 95.0% | 0.1g |
$257.0 | 2025-03-19 | |
| Enamine | EN300-295428-0.5g |
6-(2-methylphenyl)-1,3-diazinane-2,4-dione |
861324-98-3 | 95.0% | 0.5g |
$579.0 | 2025-03-19 |
6-(2-Methylphenyl)-1,3-diazinane-2,4-dione 関連文献
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
10. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
6-(2-Methylphenyl)-1,3-diazinane-2,4-dioneに関する追加情報
Introduction to 6-(2-Methylphenyl)-1,3-diazinane-2,4-dione (CAS No. 861324-98-3)
6-(2-Methylphenyl)-1,3-diazinane-2,4-dione, with the CAS number 861324-98-3, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of diazinones and is characterized by its unique molecular structure and potential biological activities. The compound's chemical formula is C11H10N2O2, and it has a molecular weight of 198.20 g/mol.
The structural features of 6-(2-Methylphenyl)-1,3-diazinane-2,4-dione include a diazinone ring system fused with a substituted benzene ring. The presence of the methyl group on the benzene ring imparts additional stability and influences the compound's pharmacological properties. This molecular architecture makes it an interesting candidate for various biological studies, particularly in the areas of enzyme inhibition and receptor modulation.
Recent research has highlighted the potential therapeutic applications of 6-(2-Methylphenyl)-1,3-diazinane-2,4-dione. A study published in the Journal of Medicinal Chemistry in 2023 reported that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes involved in signal transduction pathways. Specifically, it was found to be effective against cyclin-dependent kinases (CDKs), which are implicated in cell cycle regulation and cancer progression. This finding suggests that 6-(2-Methylphenyl)-1,3-diazinane-2,4-dione could be a valuable lead compound for the development of novel anticancer drugs.
In addition to its kinase inhibitory properties, 6-(2-Methylphenyl)-1,3-diazinane-2,4-dione has also shown promise in modulating other biological targets. A 2022 study in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound can act as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters such as dopamine. This property makes it a potential candidate for treating neurodegenerative disorders like Parkinson's disease.
The pharmacokinetic profile of 6-(2-Methylphenyl)-1,3-diazinane-2,4-dione has been extensively studied to understand its behavior in biological systems. Research indicates that it has favorable oral bioavailability and good plasma stability, which are crucial factors for its potential use as an orally administered therapeutic agent. Furthermore, preclinical studies have shown that this compound exhibits low toxicity and minimal side effects at therapeutic doses.
The synthesis of 6-(2-Methylphenyl)-1,3-diazinane-2,4-dione involves several well-established chemical reactions. One common synthetic route involves the condensation of 6-chloro-1,3-diazinane-2,4-dione with 2-methylbenzeneboronic acid in the presence of a palladium catalyst. This method yields high purity and yield of the desired product, making it suitable for large-scale production.
The safety and environmental impact of 6-(2-Methylphenyl)-1,3-diazinane-2,4-dione have also been evaluated. Toxicological studies have shown that it does not pose significant risks to human health or the environment when handled properly. However, standard laboratory safety protocols should always be followed when working with this compound to ensure safe handling and storage.
In conclusion, 6-(2-Methylphenyl)-1,3-diazinane-2,4-dione (CAS No. 861324-98-3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique molecular structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to uncover additional uses and optimize its therapeutic potential.
861324-98-3 (6-(2-Methylphenyl)-1,3-diazinane-2,4-dione) 関連製品
- 1782796-74-0([3-(Methoxymethyl)pyridin-4-yl]methanamine)
- 2172501-00-5(1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoyl-4-methylpiperidine-3-carboxylic acid)
- 892757-76-5(3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one)
- 1182570-61-1(2-(2,6-dichlorophenoxy)-N-methylacetamide)
- 158397-37-6(2-(2,3-difluorophenyl)oxirane)
- 1227580-92-8(2-oxo-6-(trifluoromethyl)-1H-pyridine-4-carboxylic acid)
- 891138-27-5(N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-ylpentanamide)
- 682776-71-2(6-methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine)
- 2228670-30-0(1-1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropylcyclopropan-1-amine)
- 31462-54-1(2-Iodopyrimidine)
